2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline
CAS No.: 314020-70-7
Cat. No.: VC8031215
Molecular Formula: C28H24NOP
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline - 314020-70-7](/images/structure/VC8031215.png)
Specification
CAS No. | 314020-70-7 |
---|---|
Molecular Formula | C28H24NOP |
Molecular Weight | 421.5 g/mol |
IUPAC Name | [2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane |
Standard InChI | InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)20-23-21-30-28(29-23)26-18-10-11-19-27(26)31(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-19,23H,20-21H2 |
Standard InChI Key | PXKBZZCPBWBSKT-UHFFFAOYSA-N |
SMILES | C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES | C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The ligand’s structure combines a rigid oxazoline ring with a flexible benzyl group, creating a bidentate P,N-coordination environment. Key structural features include:
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Oxazoline Ring: The 4-benzyl substituent introduces steric bulk, modulating metal-ligand interactions.
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Diphenylphosphine Group: Enhances electron-donating capacity and stabilizes metal complexes .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₈H₂₄NOP | |
Molecular Weight | 421.5 g/mol | |
Melting Point | 85–90°C | |
Storage Conditions | Inert atmosphere, 2–8°C | |
Solubility | Soluble in THF, DCM, toluene |
Spectroscopic Characterization
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¹H/¹³C NMR: Confirms oxazoline ring formation (C=N stretch at ~1650 cm⁻¹ in IR).
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X-ray Crystallography: Reveals a distorted square-planar geometry in palladium complexes, with Pd–P and Pd–N bond lengths of 2.28 Å and 2.05 Å, respectively .
Synthesis and Optimization
Laboratory-Scale Synthesis
The ligand is typically synthesized via a two-step protocol:
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Oxazoline Ring Formation: Condensation of 2-(diphenylphosphino)benzaldehyde with benzylamine under acidic conditions (e.g., p-toluenesulfonic acid in refluxing toluene) .
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Phosphine Introduction: Palladium-catalyzed cross-coupling or direct phosphorylation using PCl₃ .
Key Reaction Conditions:
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Yield: 70–85% after column chromatography (hexane/ethyl acetate gradient).
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Purity Validation: ¹H NMR (absence of unreacted aldehyde at δ 9.8 ppm) .
Industrial Production
While detailed protocols are scarce, continuous flow reactors and advanced purification techniques (e.g., simulated moving bed chromatography) are employed for scalability.
Applications in Asymmetric Catalysis
Palladium-Catalyzed Allylic Alkylation
The ligand enables enantioselective C–C bond formation with >95% ee in reactions such as the Tsuji–Trost reaction. For example, allylic alkylation of 1,3-diphenylprop-2-enyl acetate with dimethyl malonate achieves 99% yield and 98% ee .
Table 2: Performance in Selected Reactions
Reaction Type | Substrate | Yield (%) | ee (%) | Metal Center | Source |
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Allylic Alkylation | 1,3-Diphenylprop-2-enyl acetate | 99 | 98 | Pd | |
Hydrogenation | α,β-Unsaturated ketones | 95 | 92 | Rh | |
Cycloaddition | Nitroalkenes | 88 | 90 | Cu |
Rhodium-Catalyzed Hydrogenation
The ligand’s benzyl group suppresses substrate dissociation, enhancing enantiocontrol in hydrogenations. For instance, hydrogenation of methyl (Z)-α-acetamidocinnamate proceeds with 92% ee .
Copper-Catalyzed Cyclopropanation
In cyclopropanation of styrenes with diazo compounds, the ligand achieves up to 90% ee, outperforming traditional bisoxazoline ligands .
Comparative Analysis with Analogous Ligands
Steric and Electronic Modulation
Substituents on the oxazoline ring significantly influence catalytic performance:
Table 3: Ligand Substituent Effects
Conformational Stability
X-ray studies reveal that the benzyl group stabilizes the ligand’s conformation in metal complexes, reducing non-productive binding modes .
Mechanistic Insights
Coordination Geometry
The ligand adopts a κ²-P,N binding mode, forming a six-membered chelate ring with metals. This geometry minimizes steric clashes and optimizes electron donation .
Enantiocontrol Origins
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